2-(2-NITROPHENYL)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE
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Overview
Description
2-(2-NITROPHENYL)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE is a chemical compound with the molecular formula C18H20N4O3 It is known for its unique structure, which includes a nitrophenyl group and a phenylpiperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-NITROPHENYL)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE typically involves the reaction of 2-nitrobenzaldehyde with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-NITROPHENYL)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(2-NITROPHENYL)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-NITROPHENYL)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Nitrophenyl)-1-(4-methylpiperazino)-1-ethanone
- 2-(2-Nitrophenyl)-1-(4-ethylpiperazino)-1-ethanone
- 2-(2-Nitrophenyl)-1-(4-isopropylpiperazino)-1-ethanone
Uniqueness
2-(2-NITROPHENYL)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE is unique due to the presence of the phenyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
IUPAC Name |
2-(2-nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(14-15-6-4-5-9-17(15)21(23)24)20-12-10-19(11-13-20)16-7-2-1-3-8-16/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAHGQMHZBTFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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